3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole
Description
3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within its structure contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-3-17-5-9(4-14-17)18-6-10-15-12(19-16-10)11-8(2)13-7-20-11/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBMKJNFFXWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=NOC(=N2)C3=C(N=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-ethylpyrazole, which can be achieved through the reaction of ethylhydrazine with an appropriate diketone under acidic conditions.
Oxadiazole Formation: The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the pyrazole derivative with a nitrile oxide, generated in situ from a hydroxamic acid and a dehydrating agent.
Thiazole Ring Introduction: The final step is the introduction of the thiazole ring. This can be achieved by reacting the oxadiazole intermediate with a thioamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with multiple biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its heterocyclic structure makes it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole
- 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-ethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole
- 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
